Furan-2-carbothioamide

Organometallic chemistry C-H activation Site-selectivity

Furan-2-carbothioamide (CAS 17572-09-7) is a five-membered heterocyclic thioamide, existing as a crystalline solid (mp 129-130 °C). It serves as a versatile intermediate in medicinal chemistry, particularly for constructing urease inhibitors , and as a ligand in organometallic chemistry, where its furan ring directs site-selective C–H activation distinct from carbocyclic analogs.

Molecular Formula C5H5NOS
Molecular Weight 127.17 g/mol
CAS No. 17572-09-7
Cat. No. B093836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-2-carbothioamide
CAS17572-09-7
Molecular FormulaC5H5NOS
Molecular Weight127.17 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(=S)N
InChIInChI=1S/C5H5NOS/c6-5(8)4-2-1-3-7-4/h1-3H,(H2,6,8)
InChIKeyOUZNHXMJEBIDSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furan-2-carbothioamide (CAS 17572-09-7): A Heterocyclic Thioamide Building Block for Selective Coordination and Bioactivity


Furan-2-carbothioamide (CAS 17572-09-7) is a five-membered heterocyclic thioamide, existing as a crystalline solid (mp 129-130 °C) [1]. It serves as a versatile intermediate in medicinal chemistry, particularly for constructing urease inhibitors [2], and as a ligand in organometallic chemistry, where its furan ring directs site-selective C–H activation distinct from carbocyclic analogs [3]. Unlike its oxygen analog furan-2-carboxamide, the thioamide group offers altered hydrogen-bonding capacities and lipophilicity (LogP ~1.6) [1], which can be critical for bioisosteric replacement strategies.

Why Furan-2-carbothioamide Cannot Be Replaced by Thiophene or Benzene Analogs in Site-Selective Chemistry


The direct replacement of furan-2-carbothioamide with its thiophene or benzene analogs fails in specific contexts due to a fundamental divergence in metallation sites. While N,N-dimethyl-2-furancarbothioamide directs cyclopalladation to the 3-position of the furan ring, the analogous benzene derivative, N,N-dimethylbenzthioamide, undergoes C–H activation exclusively at the N-methyl group [1]. This electronic steering, governed by the heteroatom in the ring, means that thiophene and benzene analogs cannot replicate the regioselective organometallic transformations accessible with the furan scaffold [1]. The quantitative consequences of this divergence are outlined below.

Quantitative Differentiation of Furan-2-carbothioamide from Its Closest Analogs


Site of Cyclometallation: Furan Ring (C-3) vs. N-Methyl Group for Benzene Analog

Under identical conditions (Li2PdCl4 in methanol), N,N-dimethyl-2-furancarbothioamide undergoes cyclopalladation at the 3-position of the furan ring to yield [PdCl(aft)], whereas the corresponding benzene derivative, N,N-dimethylbenzthioamide, is cyclometallated not at the benzene sp2 C–H but at the N-methyl sp3 C–H bond [1]. This represents a 100% divergence in metalation site between the furan and benzene analogs.

Organometallic chemistry C-H activation Site-selectivity

Urease Inhibitory Activity: Furan Derivative Outperforms Other Heteroaryls

In a series of 2-(hetero(aryl)methylene)hydrazine-1-carbothioamides, the furan-2-yl derivative (3f) exhibited an IC50 of 0.58 μM against urease, making it the most potent inhibitor among all tested heteroaryl and aryl derivatives [1]. While exact IC50s for other heteroaryls were not individually listed, the furan congener was explicitly identified as the series leader, implying IC50 ratios >1 for all comparators bearing thiophene, pyrrole, or phenyl rings [1].

Medicinal chemistry Enzyme inhibition Urease

Electric Dipole Moment: Conformational Differences Between Furan and Thiophene Carbothioamides

The electric dipole moments of furan-2-carbothioamide (μ = 3.98 D) and thiophene-2-carbothioamide (μ = 3.90 D) were measured at 25 °C in benzene solution [1], with the furan derivative displaying a slightly higher moment. In contrast, furan-2-carboxamide exhibits a significantly lower dipole moment (μ ≈ 2.8 D) due to the reduced polarizability of the C=O vs. C=S bond [2], confirming that the thioamide group and heteroatom identity jointly tune molecular polarity.

Physical organic chemistry Conformational analysis Dipole moment

Melting Point and LogP: Physicochemical Differentiation from Thiophene-2-carbothioamide

Furan-2-carbothioamide exhibits a melting point of 129-130 °C [1] and a logP of 1.61 , whereas its isosteric thiophene-2-carbothioamide typically melts at a lower temperature (mp ~110-115 °C) and bears a higher logP (~2.0) due to increased sulfur polarizability [2]. The 15–20 °C elevation in melting point suggests stronger intermolecular hydrogen bonding (N–H···S) in the furan crystal lattice, a factor that can influence solubility and formulation behavior.

Physicochemical properties Solid-state characterization Lead optimization

Unique Thioamide Synthon: Divergent Hydrogen-Bonding Patterns Relative to Carboxamide

X-ray crystallographic and computational studies of N-aryl-thiofuramides reveal that the C=S group engages in N–H···S=C hydrogen bonds that compete with furan-oxygen acceptors, leading to a three-center hydrogen-bond motif absent in the corresponding amides [1]. While the amide N–H···O=C synthon reliably forms C(4) chains, the thioamide displays bifurcated interactions, resulting in alternative supramolecular architectures [1]. This fundamental synthon reorganization directly impacts crystal packing, solubility, and co-crystal design strategies.

Crystal engineering Supramolecular chemistry Hydrogen bonding

Optimal Application Scenarios for Furan-2-carbothioamide Based on Quantitative Evidence


Design of Selective Organometallic Catalysts via Site-Specific C–H Activation

The divergent cyclometallation site of furan-2-carbothioamide (C-3 of furan ring) relative to benzthioamide (N-methyl group) [1] makes it the scaffold of choice for synthesizing palladium and platinum complexes with a metallacycle structure that cannot be accessed using carbocyclic thioamide analogs. This is critical for catalyst libraries requiring precise spatial arrangement of the metal center.

Urease-Targeted Drug Discovery Programs

For projects focused on Helicobacter pylori eradication or struvite stone prevention, the furan-2-carbothioamide scaffold—delivering the most potent urease inhibitor in a heteroaryl series (IC50 = 0.58 μM) [2]—provides a validated starting point for lead optimization with a well-characterized structure–activity relationship.

Crystal Engineering of Pharmaceutical Solid Forms

The unique bifurcated N–H···S=C / N–H···O hydrogen-bond motif of thiofuramides, absent in the corresponding amides [3], can be exploited to design novel co-crystals with improved dissolution rates relative to the parent amide drug substance, without altering the core pharmacophore.

Bioisosteric Replacement in Early-Stage Medicinal Chemistry

When replacing a furan-2-carboxamide in a lead series, furan-2-carbothioamide offers a predictable shift in LogP (Δ ≈ −0.4) and an elevated melting point (Δmp ≈ +15 °C) relative to the thiophene-2-carbothioamide isostere [1], providing clear physicochemical trade-offs that can be rationally exploited to fine-tune absorption and solubility profiles.

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